molecular formula C9H6N4O4 B14645625 (5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone CAS No. 51807-83-1

(5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone

Cat. No.: B14645625
CAS No.: 51807-83-1
M. Wt: 234.17 g/mol
InChI Key: ZEWLCPROXYHDDC-UHFFFAOYSA-N
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Description

(5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone: is a heterocyclic compound that contains both an oxadiazole ring and a nitrophenyl group

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it shows antitumor activity by inhibiting thymidylate synthetase, leading to the prevention of DNA synthesis . This inhibition disrupts the replication process in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both an oxadiazole ring and a nitrophenyl group makes it unique in its reactivity and potential applications.
  • Its ability to undergo various chemical reactions and its potential as an energetic material set it apart from other similar compounds.

Properties

CAS No.

51807-83-1

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

(5-amino-1,2,4-oxadiazol-3-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C9H6N4O4/c10-9-11-8(12-17-9)7(14)5-1-3-6(4-2-5)13(15)16/h1-4H,(H2,10,11,12)

InChI Key

ZEWLCPROXYHDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NOC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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